molecular formula C22H27NO5S B2538524 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine CAS No. 952983-35-6

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine

Cat. No. B2538524
CAS RN: 952983-35-6
M. Wt: 417.52
InChI Key: CIOLEARRQBSCIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves a multi-step process. Initially, substituted benzhydryl chlorides are treated with 4-(3-(piperidin-4-yl)propyl)piperidine. This is followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. The compounds are then characterized using 1H-NMR, IR, and elemental analysis to confirm their structure . Another synthesis method for related compounds includes the opening of lactam rings from functionalized N-benzyloxycarbonylpiperidin-2-ones by methyl phenyl sulfone carbanion, followed by reductive aminocyclization . Additionally, the synthesis of related sulfone derivatives can be achieved through a Horner-Wadsworth-Emmons reaction, starting from ethyl lactate to produce various intermediates, ultimately yielding benzyloxy-substituted phenyl sulfone .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed through spectroscopic methods. The 1H-NMR spectroscopy provides insights into the hydrogen atom environment, while IR spectroscopy offers information on the functional groups present in the molecule. Elemental analysis further corroborates the molecular composition and purity of the synthesized derivatives . The structure-activity relationship studies suggest that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized piperidine derivatives is explored through their antimicrobial activity. The compounds are tested in vitro against bacterial strains such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. The results indicate that certain derivatives exhibit potent antimicrobial activities, which are influenced by the specific substitutions on the benzhydryl and sulfonamide rings . This suggests that the chemical reactivity of these compounds is closely related to their molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperidine derivatives are not explicitly detailed in the provided data. However, the methods used for synthesis and the characterization techniques imply that these compounds are likely to be solids at room temperature, given their structural complexity and the presence of aromatic rings and sulfonamide groups. The solubility of these compounds in organic solvents such as methylene dichloride is implied by their synthesis conditions . The antimicrobial activity assays also suggest that these compounds can interact with biological systems, indicating a degree of bioavailability and stability necessary for such interactions .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Synthesis of Sulfonamide Derivatives : Research has led to the development of sulfonamide derivatives with potential antibacterial properties. For instance, the synthesis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides showcased valuable antibacterial results. This highlights the compound's role in creating novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

  • Antibacterial and Antifungal Properties : Novel N-substituted sulfonamides from 4-hydroxycoumarin were synthesized, displaying significant antibacterial and antifungal activities against various pathogens. This research underscores the compound's utility in developing new antimicrobial agents (Chohan et al., 2006).

Environmental Degradation of Sulfonamides

  • Degradation Pathways : A study on Microbacterium sp. strain BR1 explored the degradation of sulfonamide antibiotics, revealing a novel pathway initiated by ipso-hydroxylation followed by fragmentation. This work is crucial for understanding how sulfonamide antibiotics persist in the environment and potentially inform strategies to mitigate their impact (Ricken et al., 2013).

Synthesis Techniques and Chemical Properties

  • Synthesis and Complexation : Research on tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions explored the chemical properties of sulfonamide derivatives. This study contributes to our understanding of sulfonamide chemistry, particularly in the synthesis of pharmaceutical drugs used as antibiotics (Orie et al., 2021).

  • New Synthesis Methods for Sulfonamides : A novel synthesis method for sulfonamides, using p-nitrophenoxide as a leaving group, has been developed. This method provided a way to produce sulfonamides with high potency at adenosine A2B receptors, showcasing the potential for targeted drug development (Yan et al., 2006).

Future Directions

The wide range of biological activities exhibited by compounds incorporating the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel compounds . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Mechanism of Action

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-benzylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c24-29(25,14-4-13-26-20-7-8-21-22(16-20)28-17-27-21)23-11-9-19(10-12-23)15-18-5-2-1-3-6-18/h1-3,5-8,16,19H,4,9-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOLEARRQBSCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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